Ethyl 2-(2-methylpiperidin-3-yl)acetate
Description
Ethyl 2-(2-methylpiperidin-3-yl)acetate is an ester derivative featuring a piperidine ring substituted with a methyl group at the 2-position and an acetoxyethyl moiety at the 3-position. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
ethyl 2-(2-methylpiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBJIDXOYGVURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylpiperidin-3-yl)acetate typically involves the reaction of 2-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-methylpiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 16780-05-5) improve aqueous solubility, a critical factor for bioavailability in drug candidates .
- Heteroaromatic Modifications : The chloropyridazinyl derivative (1246471-48-6) demonstrates how substituents on the piperidine nitrogen can diversify biological activity, such as targeting neurotransmitter receptors .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-(2-methylpiperidin-3-yl)acetate, and how do reaction conditions influence yield?
- Methodology : Two common approaches include:
- Nucleophilic substitution : Reacting piperidine derivatives with ethyl chloroacetate under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the ester moiety .
- Acid-catalyzed esterification : Condensing 2-(2-methylpiperidin-3-yl)acetic acid with ethanol using H₂SO₄ or TsOH as a catalyst, requiring reflux conditions (6–8 hours) .
- Optimization : Yield improvements (70–85%) are achieved by controlling pH (8–9 for substitution) and stoichiometric ratios (1:1.2 for acid:alcohol). Impurity profiles should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Methods :
- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.2–3.5 ppm), ester carbonyl (δ 170–175 ppm), and methyl groups (δ 1.0–1.5 ppm). Coupling constants (J) resolve stereochemistry .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and piperidine N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 214 for C₁₁H₂₁NO₂) and fragmentation patterns .
Q. How can researchers validate the purity of this compound before biological assays?
- Protocol : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Quantify residual solvents (e.g., DMF, ethanol) via GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXT software identifies bond lengths, angles, and disorder (e.g., methyl group rotamers). For example, resolved a disordered methyl group (occupancy ratio 0.53:0.47) and dihedral angles (86.8° between aromatic rings) .
- Application : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 48.4%, C⋯H = 21.5%), guiding crystallization strategies .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Analysis Framework :
- Structural Analog Comparison : Compare substituent effects using analogs like Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate (CAS 2061980-24-1), where oxadiazole rings enhance metabolic stability .
- Assay Variability : Standardize in vitro conditions (e.g., cell lines, incubation time) and validate via dose-response curves (IC₅₀ ± SEM) .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Workflow :
Docking Studies : Use AutoDock Vina with crystallographic data (PDB) to predict binding to targets (e.g., enzymes, GPCRs).
ADMET Prediction : SwissADME calculates logP (2.1–2.5), BBB permeability, and CYP450 interactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
